Cas no 949321-69-1 (N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide)
N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide Chemical and Physical Properties
Names and Identifiers
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- Z33635483
- EN300-26582666
- AB00782913-01
- 949321-69-1
- N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide
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- Inchi: 1S/C18H19FN2O3S/c1-14-13-16(19)7-8-17(14)21-18(22)9-11-20-25(23,24)12-10-15-5-3-2-4-6-15/h2-8,10,12-13,20H,9,11H2,1H3,(H,21,22)/b12-10+
- InChI Key: QCIRIAZIPXSION-ZRDIBKRKSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NCCC(NC1C=CC(=CC=1C)F)=O)(=O)=O
Computed Properties
- Exact Mass: 362.11004181g/mol
- Monoisotopic Mass: 362.11004181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 83.6Ų
N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26582666-0.05g |
N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide |
949321-69-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide
Professional Introduction to N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide (CAS No. 949321-69-1)
N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide, identified by its CAS number 949321-69-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research in drug discovery and development. The structural features of this molecule, particularly the presence of a fluoro-substituted aromatic ring and an unsaturated sulfonamido group, contribute to its unique chemical properties and reactivity.
The 4-fluoro-2-methylphenyl moiety in the molecular structure of N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide plays a crucial role in determining its pharmacological profile. Fluorine atoms are well-known for their ability to enhance metabolic stability, binding affinity, and overall bioavailability of pharmaceutical compounds. The methyl group at the ortho position further influences the electronic distribution and steric environment around the aromatic ring, which can be critical for interactions with biological targets.
The 2-phenylethenesulfonamido group is another key feature of this compound, contributing to its potential biological activity. Sulfonamides are a class of heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse biological effects. They often serve as pharmacophores in drugs targeting various diseases, including infections, cancer, and inflammatory conditions. The presence of an unsaturated bond in the sulfonamido group adds an additional layer of complexity to the molecule's interactions with biological systems.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives as therapeutic agents. These compounds have shown promise in preclinical studies for their ability to modulate enzyme activity and receptor binding. N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide is being investigated for its potential applications in these areas, particularly in the treatment of neurological disorders and chronic inflammatory diseases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluoro-substituent at the 4-position of the aromatic ring is particularly challenging due to its sensitivity to nucleophilic attack. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels for this type of compound.
One of the most significant recent developments in the study of N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide is its application as a lead compound in drug discovery programs. Researchers have utilized computational modeling and high-throughput screening techniques to identify derivatives with enhanced biological activity. These efforts have led to the identification of several promising candidates that are currently undergoing further optimization.
The pharmacological profile of this compound is being studied through both in vitro and in vivo experiments. In vitro studies have revealed that it interacts with several key enzymes and receptors, suggesting potential therapeutic applications. In vivo studies have shown that it exhibits moderate efficacy in animal models of inflammation and pain, although further research is needed to fully understand its mechanism of action.
The chemical stability and metabolic fate of N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide are also areas of active investigation. Understanding how this compound is processed by the body is crucial for optimizing its therapeutic potential and minimizing any potential side effects. Preliminary studies suggest that it undergoes metabolism via several pathways, including cytochrome P450-dependent enzymes.
The future prospects for this compound are promising, with ongoing research focused on improving its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development process and bring new treatments based on this molecule to market.
In conclusion, N-(4-fluoro-2-methylphenyl)-3-(2-phenylethenesulfonamido)propanamide (CAS No. 949321-69-1) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique chemical properties and biological activity make it a valuable subject for further research and development. As our understanding of its pharmacological profile continues to grow, so too will its potential as a therapeutic agent.
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